molecular formula C17H19N5OS B5581077 4-((4-(DIETHYLAMINO)BENZYLIDENE)AMINO)-5-(2-FURYL)-4H-1,2,4-TRIAZOLE-3-THIOL

4-((4-(DIETHYLAMINO)BENZYLIDENE)AMINO)-5-(2-FURYL)-4H-1,2,4-TRIAZOLE-3-THIOL

Cat. No.: B5581077
M. Wt: 341.4 g/mol
InChI Key: VGEGTZRKKIEDEN-LDADJPATSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((4-(DIETHYLAMINO)BENZYLIDENE)AMINO)-5-(2-FURYL)-4H-1,2,4-TRIAZOLE-3-THIOL is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a diethylamino group, a benzylidene group, a furyl group, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-(DIETHYLAMINO)BENZYLIDENE)AMINO)-5-(2-FURYL)-4H-1,2,4-TRIAZOLE-3-THIOL typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Benzylidene Intermediate: The reaction begins with the condensation of 4-(diethylamino)benzaldehyde with an appropriate amine to form the benzylidene intermediate.

    Cyclization to Form the Triazole Ring: The benzylidene intermediate undergoes cyclization with a suitable hydrazine derivative to form the triazole ring.

    Introduction of the Furyl Group: The furyl group is introduced through a nucleophilic substitution reaction, where a furyl halide reacts with the triazole intermediate.

    Thiol Group Addition: Finally, the thiol group is added through a thiolation reaction, typically using a thiolating agent such as thiourea.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-((4-(DIETHYLAMINO)BENZYLIDENE)AMINO)-5-(2-FURYL)-4H-1,2,4-TRIAZOLE-3-THIOL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-((4-(DIETHYLAMINO)BENZYLIDENE)AMINO)-5-(2-FURYL)-4H-1,2,4-TRIAZOLE-3-THIOL has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 4-((4-(DIETHYLAMINO)BENZYLIDENE)AMINO)-5-(2-FURYL)-4H-1,2,4-TRIAZOLE-3-THIOL involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 4-((4-(DIMETHYLAMINO)BENZYLIDENE)AMINO)-5-(2-FURYL)-4H-1,2,4-TRIAZOLE-3-THIOL
  • 4-((4-(DIETHYLAMINO)BENZYLIDENE)AMINO)-5-(2-THIENYL)-4H-1,2,4-TRIAZOLE-3-THIOL
  • 4-((4-(DIETHYLAMINO)BENZYLIDENE)AMINO)-5-(2-PYRIDYL)-4H-1,2,4-TRIAZOLE-3-THIOL

Uniqueness

The uniqueness of 4-((4-(DIETHYLAMINO)BENZYLIDENE)AMINO)-5-(2-FURYL)-4H-1,2,4-TRIAZOLE-3-THIOL lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the diethylamino group enhances its solubility and bioavailability, while the furyl group contributes to its reactivity and potential for forming diverse derivatives.

Properties

IUPAC Name

4-[(E)-[4-(diethylamino)phenyl]methylideneamino]-3-(furan-2-yl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5OS/c1-3-21(4-2)14-9-7-13(8-10-14)12-18-22-16(19-20-17(22)24)15-6-5-11-23-15/h5-12H,3-4H2,1-2H3,(H,20,24)/b18-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGEGTZRKKIEDEN-LDADJPATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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